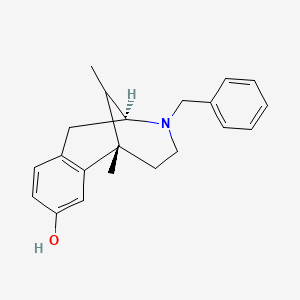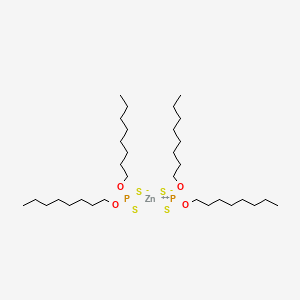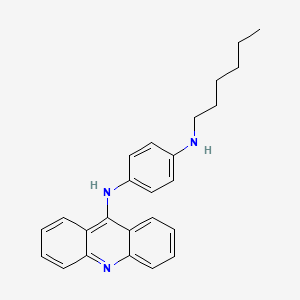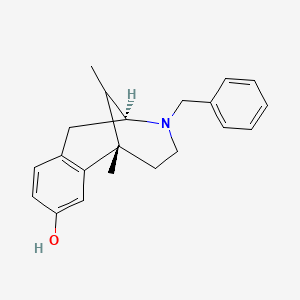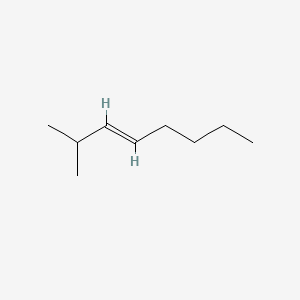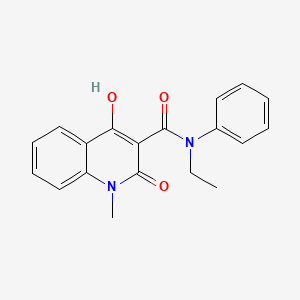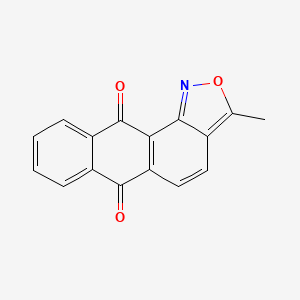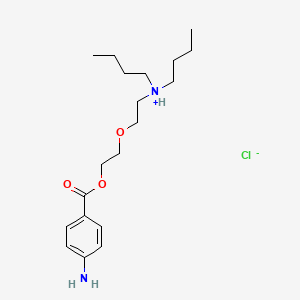
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dibutylamino group, an ethoxy group, and a p-aminobenzoate moiety, making it a versatile molecule with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 2-(2-(dibutylamino)ethoxy)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods optimize reaction time and conditions to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
Wissenschaftliche Forschungsanwendungen
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions, which is a common mechanism for local anesthetics . This action is mediated through its binding to sodium channels, thereby inhibiting the propagation of nerve signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine (ethyl p-aminobenzoate): A well-known local anesthetic with a similar structure but different substituents.
Procaine (diethylaminoethyl p-aminobenzoate): Another local anesthetic with a similar mechanism of action but different chemical structure.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different applications
Uniqueness
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78329-77-8 |
|---|---|
Molekularformel |
C19H33ClN2O3 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dibutylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-3-5-11-21(12-6-4-2)13-14-23-15-16-24-19(22)17-7-9-18(20)10-8-17;/h7-10H,3-6,11-16,20H2,1-2H3;1H |
InChI-Schlüssel |
MJJMLLPNPKXZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
